molecular formula C11H12N4 B096747 6-methyl-5-phenylpyrimidine-2,4-diamine CAS No. 18588-50-6

6-methyl-5-phenylpyrimidine-2,4-diamine

Cat. No.: B096747
CAS No.: 18588-50-6
M. Wt: 200.24 g/mol
InChI Key: RBOOBZAJMOATAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-5-phenylpyrimidine-2,4-diamine is an organic compound belonging to the class of aminopyrimidines. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

The synthesis of 6-methyl-5-phenylpyrimidine-2,4-diamine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of acetylacetone with dicyandiamide in the presence of a catalyst such as nickel acetate. The reaction proceeds through a series of steps including nucleophilic addition, cyclization, and dehydration to yield the desired pyrimidine derivative .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

6-methyl-5-phenylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino groups can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

6-methyl-5-phenylpyrimidine-2,4-diamine has several scientific research applications:

Comparison with Similar Compounds

6-methyl-5-phenylpyrimidine-2,4-diamine can be compared with other similar compounds such as:

    2,4-Diamino-5-phenyl-6-ethylpyrimidine: This compound has an ethyl group instead of a methyl group at the 6-position.

    Trimethoprim: A well-known antibacterial agent that also contains a 2,4-diaminopyrimidine core.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties.

Properties

CAS No.

18588-50-6

Molecular Formula

C11H12N4

Molecular Weight

200.24 g/mol

IUPAC Name

6-methyl-5-phenylpyrimidine-2,4-diamine

InChI

InChI=1S/C11H12N4/c1-7-9(8-5-3-2-4-6-8)10(12)15-11(13)14-7/h2-6H,1H3,(H4,12,13,14,15)

InChI Key

RBOOBZAJMOATAV-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC(=N1)N)N)C2=CC=CC=C2

Canonical SMILES

CC1=C(C(=NC(=N1)N)N)C2=CC=CC=C2

18588-50-6

Synonyms

2,4-diamino-5-phenyl-6-methylpyrimidine
IEM 687
IEM-687

Origin of Product

United States

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